(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C14H24O7. It is known for its unique structure, which includes a 2-ethylhexyl group attached to a dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate backbone. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with 2-ethylhexanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into citric acid and 2-ethylhexanol in the presence of water.
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, heating to 100-150°C.
Hydrolysis: Acidic or basic conditions, room temperature to 100°C.
Oxidation: Potassium permanganate or hydrogen peroxide, room temperature to 50°C.
Major Products Formed
Esterification: this compound.
Hydrolysis: Citric acid and 2-ethylhexanol.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is utilized in various scientific research fields:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Employed in the production of coatings, adhesives, and sealants due to its excellent binding properties.
Mechanism of Action
The mechanism of action of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. Its ester bonds can be hydrolyzed, releasing citric acid and 2-ethylhexanol, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl phthalate: Another plasticizer used in polymer chemistry.
Triethyl citrate: Used as a plasticizer and in pharmaceutical applications.
Acetyl tributyl citrate: Employed in similar applications as a plasticizer and stabilizer.
Uniqueness
(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
51152-27-3 |
---|---|
Molecular Formula |
C14H24O7 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-[2-(2-ethylhexoxy)-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C14H24O7/c1-3-5-6-10(4-2)9-21-12(17)8-14(20,13(18)19)7-11(15)16/h10,20H,3-9H2,1-2H3,(H,15,16)(H,18,19) |
InChI Key |
NWMWIZWLHXMUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.